molecular formula C13H14BrFN2O B2887090 6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1712902-48-1

6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B2887090
CAS RN: 1712902-48-1
M. Wt: 313.17
InChI Key: QZLUNRNEZMARPF-UHFFFAOYSA-N
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Description

6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, also known as ABT-089, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential use as a cognitive enhancer and treatment for various neurological disorders.

Scientific Research Applications

Chemical Structure and Reactivity

The compound 6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one belongs to a class of compounds known for their complex chemical structures and reactivity. These compounds are often characterized by the presence of multiple halogens, which can influence their chemical behavior and potential applications in scientific research. The structure of this compound suggests potential reactivity and interactions due to the presence of bromo and fluoro groups, which could make it a candidate for various chemical transformations and syntheses (Eguchi et al., 2002).

Potential Applications in Antibacterial Research

Compounds with similar structural features have been explored for their antimicrobial properties, particularly as fluoroquinolones. Fluoroquinolones are a group of antibiotics that have been widely studied for their effectiveness against a variety of bacterial infections. The presence of a fluoro group and a quinoxaline backbone in the compound might suggest potential antibacterial properties, making it a subject of interest for developing new antibacterial agents (Senthilkumar et al., 2009).

Role in Synthesis of Fluorinated Compounds

The fluoro group in the compound is of particular interest in the field of organic chemistry, especially in the synthesis of fluorinated organic compounds. Fluorinated compounds are crucial in pharmaceuticals, agrochemicals, and materials science due to their unique properties. Research into the reactivity of fluoro-containing compounds like 6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can provide insights into new synthetic pathways and methods for incorporating fluorine into organic molecules, enhancing their biological activity or physical properties (Charushin et al., 2001).

Photophysical Properties and Material Science Applications

The structural complexity and presence of halogens in the compound suggest potential applications in material science, particularly in the development of fluorophores and other light-emitting materials. Compounds with quinoxaline cores have been investigated for their photophysical properties, which could be harnessed in the design of new materials for optoelectronics, sensing, and imaging (Fischer et al., 2013).

properties

IUPAC Name

6-bromo-4-cyclopentyl-7-fluoro-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O/c14-9-5-12-11(6-10(9)15)16-13(18)7-17(12)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLUNRNEZMARPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(=O)NC3=CC(=C(C=C32)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

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